Barium thiocyanate

Vue d'ensemble

Description

Synthesis Analysis

Barium Thiocyanate is prepared by dissolving barium metal or barium nitrate in a solution of thiocyanic acid .Molecular Structure Analysis

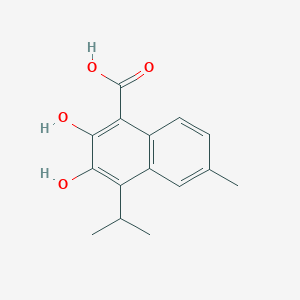

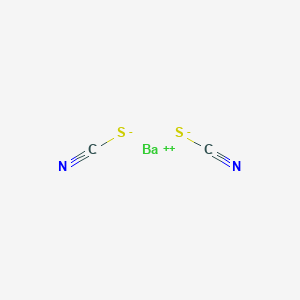

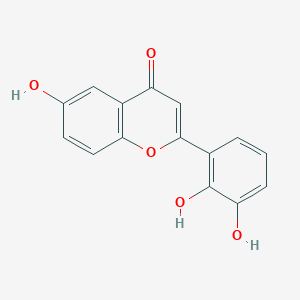

The molecular formula of Barium Thiocyanate is Ba(SCN)2 . It has a molar mass of 253.49 g/mol . The InChI key is LKZCRGABYQYUFX-UHFFFAOYSA-L .Chemical Reactions Analysis

In the reaction of barium hydroxide with ammonium thiocyanate, a liquid (as well as ammonia vapor) forms from a solid .Physical And Chemical Properties Analysis

Barium Thiocyanate appears as white crystals . It is soluble in water (62.63 g/100 ml at 25°C), acetone, methanol, and ethanol . It is also soluble in most alcohols and insoluble in simple alkanes .Applications De Recherche Scientifique

Mass Spectrometric Characterization

Barium thiocyanate forms complexes with various macrocyclic ligands, as demonstrated by Tamburini et al. (1989). Their study focused on the mass spectrometric characterization of a barium thiocyanate complex with a newly developed macrocycle. They observed that positive fast atom bombardment experiments on this complex could either lead to a proton extraction process or the formation of the ligand cation. This research provides insights into the interaction between barium thiocyanate and macrocyclic ligands, which could have implications for the development of new materials and chemical sensors (Tamburini, S., Vigato, P. A., Chiarello, D., & Traldi, P., 1989).

Crystallography and Polymer Formation

Chow and Mak (1992) explored the formation of a polymeric adduct of barium thiocyanate with pyridine betaine. They found that this complex crystallizes in a monoclinic space group and features a polymeric zigzag chain. The barium atom in this complex is coordinated by chelating pyridine betaine and thiocyanate ligands, leading to a dodecahedral arrangement. This work adds to the understanding of the structural and coordination chemistry of barium thiocyanate complexes (Chow, M.-Y., & Mak, T., 1992).

Analytical Chemistry Applications

A. D. Sousa (1961) developed a chelatometric method for the determination of cyanide, thiocyanate, and chloride in the presence of each other. This method involves the use of barium chloride in a known volume to precipitate thiocyanate ions, which are then quantified. This demonstrates the utility of barium thiocyanate in analytical chemistry for the determination of specific ions in complex mixtures (Sousa, A. D., 1961).

Safety And Hazards

Barium Thiocyanate is highly toxic by ingestion . Contact with skin and membranes may cause irritation . It is advised to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Protective equipment and adequate ventilation are recommended when handling this chemical .

Orientations Futures

Recent research has explored the use of Barium Thiocyanate as a dopant in all-inorganic CsPbX3 perovskites . This addition has been found to reduce lead and improve the photophysical properties and stability of the perovskites . This could serve as a foundation for fabricating high-quality optoelectronic devices for near future lighting technologies .

Propriétés

IUPAC Name |

barium(2+);dithiocyanate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2CHNS.Ba/c2*2-1-3;/h2*3H;/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKZCRGABYQYUFX-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(#N)[S-].C(#N)[S-].[Ba+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Ba(SCN)2, C2BaN2S2 | |

| Record name | barium thiocyanate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Barium_thiocyanate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

463-56-9 (Parent) | |

| Record name | Barium thiocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002092173 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID90890553 | |

| Record name | Barium thiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90890553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Barium thiocyanate | |

CAS RN |

2092-17-3 | |

| Record name | Barium thiocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002092173 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiocyanic acid, barium salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Barium thiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90890553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Barium thiocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.587 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BARIUM THIOCYANATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3412AZ8I1A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[[[4-(Methylthio)anilino]-oxomethyl]amino]benzamide](/img/structure/B1211068.png)

![N-[2-[(3-amino-3-iminopropyl)carbamoyl]-1-methylimidazol-4-yl]-4-formamido-1-methylimidazole-2-carboxamide](/img/structure/B1211077.png)